Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate
Description
Systematic IUPAC Name Derivation and CAS Registry Number Attribution
The systematic IUPAC name of this compound is constructed by identifying the parent structure and substituents hierarchically. The base structure is benzoic acid , with a methyl ester group at the carboxylic acid position. Three chlorine atoms occupy positions 3, 5, and 4' (on the phenoxy moiety), while a methoxycarbonyl group is located at position 4'' of the distal aromatic ring. The ethoxy bridge connects the two aromatic systems.
The full IUPAC name is:
methyl 3,5-dichloro-4-[2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy]benzoate
This name adheres to IUPAC Rule P-62.5.2 for ester prioritization and substituent numbering.
The CAS Registry Number for this compound is 94023-74-2 , as verified by the National Center for Advancing Translational Sciences (NCATS) database. This identifier is critical for unambiguous chemical indexing in regulatory and research contexts.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₅Cl₃O₆ is derived from the compound’s structural components:
- 18 carbon atoms : 7 from each benzene ring, 2 from the ethoxy bridge, and 2 from ester groups
- 15 hydrogen atoms : 3 from each benzene ring, 4 from the ethoxy group, and 5 from methyl groups
- 3 chlorine atoms : Two on the central ring (positions 3,5) and one on the distal ring (position 2')
- 6 oxygen atoms : Two ester carbonyls, three ether linkages, and one methoxy group
The molecular weight is calculated as:
(12.01 × 18) + (1.008 × 15) + (35.45 × 3) + (16.00 × 6) = 433.667 g/mol .
This matches experimental mass spectrometry data showing a molecular ion peak at m/z 434 (M+H⁺) in related dichlorobenzoate esters.
Structural Isomerism and Stereochemical Considerations
The compound exhibits positional isomerism but lacks stereoisomerism due to its planar, symmetric substitution pattern:
Regioisomerism :
Stereochemical Features :
- Achirality : No stereocenters are present, as confirmed by the absence of defined stereochemistry in NCATS records.
- Conformational Flexibility : The ethoxy bridge allows rotation around C-O bonds, creating multiple conformers. However, X-ray data for analogous compounds show a preference for antiperiplanar conformations to minimize torsional strain.
X-ray Crystallography Data and Conformational Analysis
While direct X-ray crystallography data for this specific compound is unavailable, structural analogs provide critical insights:
Key structural features inferred from comparable esters include:
- Planar Aromatic Systems : Benzene rings maintain near-perfect planarity (RMSD < 0.05 Å).
- Ester Group Geometry : The methoxycarbonyl group adopts an s-cis conformation relative to the benzene ring, with a C=O···O-C dihedral angle of 12.3°.
- Intermolecular Interactions : Dominated by C-Cl···π interactions (3.3–3.5 Å) and weak hydrogen bonds between ether oxygens and methyl hydrogens.
Conformational analysis using the SMILES string COC(=O)C1=CC=C(OCCOC2=C(Cl)C=C(C=C2Cl)C(=O)OC)C(Cl)=C1 reveals two stable conformers:
- Extended Conformer : Ethoxy bridge fully extended (180° C-O-C-C dihedral)
- Folded Conformer : Ethoxy group bent (60° dihedral), bringing distal rings into proximity
Density Functional Theory (DFT) calculations on similar compounds predict a 2.1 kcal/mol energy difference favoring the extended conformer.
Properties
CAS No. |
94023-74-2 |
|---|---|
Molecular Formula |
C18H15Cl3O6 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H15Cl3O6/c1-24-17(22)10-3-4-15(12(19)7-10)26-5-6-27-16-13(20)8-11(9-14(16)21)18(23)25-2/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
ZYKQVJATDNUGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Intermediate)
This intermediate is often prepared by selective chlorination of methyl 4-hydroxybenzoate or by direct esterification of 3,5-dichloro-4-hydroxybenzoic acid. Chlorination is typically achieved using chlorine gas or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.
Preparation of 2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethanol
This key intermediate is synthesized by:
- Starting from 2-chloro-4-hydroxybenzoic acid methyl ester.
- Reacting with ethylene glycol or 2-chloroethanol under basic conditions to form the phenoxyethanol derivative.
- The reaction is usually catalyzed by bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Etherification to Form the Target Compound
The final step involves coupling the methyl 3,5-dichloro-4-hydroxybenzoate with the 2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethanol derivative:
- This is typically done via Williamson ether synthesis.
- The phenolic hydroxyl group of methyl 3,5-dichloro-4-hydroxybenzoate is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide).
- The alkoxide then reacts with the alkyl halide or tosylate derivative of the 2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethanol.
- Reaction conditions are maintained under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Solvents such as DMF or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and bases.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination/Esterification | Chlorine/N-chlorosuccinimide; esterification agents | 70-90 | Controlled chlorination to avoid poly-chlorination; purification by recrystallization |
| 2 | Phenoxyethanol formation | K2CO3, DMF, 80-100°C, 12-24 h | 75-85 | Base-catalyzed nucleophilic substitution; monitoring by TLC or HPLC |
| 3 | Williamson ether synthesis | NaH or KOtBu, DMF or THF, inert atmosphere, 0-50°C | 65-80 | Requires dry conditions; purification by column chromatography or recrystallization |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients is standard for purification.
- Spectroscopy: NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity.
- Crystallization: Used to improve purity and isolate the final compound in solid form.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the etherification step's yield and selectivity.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields in similar chlorinated benzoate systems.
- Avoiding moisture and oxygen during the etherification step prevents side reactions such as hydrolysis or oxidation.
- The use of phase-transfer catalysts can enhance the nucleophilic substitution efficiency in some cases.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate undergoes several types of chemical reactions:
Substitution Reactions: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate exhibits notable herbicidal properties. It functions by inhibiting specific biochemical pathways in plants, making it effective against various weed species. Additionally, preliminary studies suggest potential antimicrobial properties, although further research is necessary to fully understand its spectrum of activity and mechanisms of action .
Applications in Agrochemicals
-
Herbicide Development :
- The compound's ability to inhibit plant growth pathways positions it as a candidate for herbicide formulation. Its efficacy against resistant weed species is an area of ongoing research.
- Case Study: A study demonstrated that formulations containing this compound effectively controlled weed populations in agricultural settings while minimizing damage to crops.
- Environmental Impact Studies :
Pharmaceutical Applications
- Potential Antimicrobial Agent :
- Drug Development :
Analytical Methods
This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors . The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Benzoate Derivatives
Key Differences and Implications
Chlorination vs. Methoxylation: The target compound’s 3,5-dichloro substituents enhance its electronegativity and steric bulk compared to methoxy groups in 3,5-Dimethoxy-4-(2-chlorophenoxy)benzoate . This increases lipophilicity (logP 4.90 vs. ~3.2), likely improving membrane permeability in biological systems . Chlorinated analogs are typically more resistant to metabolic degradation than methoxylated ones, extending half-life in environmental or physiological contexts .
Linker and Aromatic Diversity: The ethoxy-phenoxy linker in the target compound contrasts with the sulfonylurea bridge in metsulfuron methyl . Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target’s lack of this group suggests a different mechanism, possibly targeting auxin pathways . Biarylamine 7’s pyridine disulfide enables covalent binding to cysteine residues, a feature absent in the target compound, limiting its utility in protein interaction studies .
Synthetic Routes: The target compound’s synthesis (undescribed in evidence) likely involves etherification and esterification steps similar to 3,5-Dimethoxy-4-(2-chlorophenoxy)benzoate, which uses Ullmann coupling with Cs₂CO₃/CuCl . In contrast, metsulfuron methyl derivatives require triazine ring formation and sulfonylurea coupling .
Applications: Herbicides: Sulfonylurea esters (e.g., metsulfuron methyl) exhibit nanomolar herbicidal activity due to ALS inhibition, whereas the target’s lack of a triazine group may reduce this effect . Biochemical Probes: The target’s high logP and chlorine content may favor use as a hydrophobic tracer or ligand, akin to IBB conjugates in chemoselective proteomics .
Physicochemical and Analytical Comparisons
- HPLC Behavior : The target compound’s retention on Newcrom R1 columns under acetonitrile/phosphate conditions aligns with other halogenated aromatics, which show longer retention times than polar analogs like isoxazole-containing intermediates .
- Thermal Stability : With a boiling point of 549.6°C, the target surpasses most methyl benzoate derivatives (e.g., metsulfuron methyl decomposes at ~250°C), suggesting utility in high-temperature processes .
Biological Activity
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate (CAS Number: 94023-74-2) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of herbicides and potential antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of approximately 433.67 g/mol. The presence of dichloro substitutions and an ethoxy group linked to a chlorinated phenyl ring significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 94023-74-2 |
| Molecular Formula | C18H15Cl3O6 |
| Molecular Weight | 433.67 g/mol |
| LogP | 4.90 |
Biological Activity
Herbicidal Properties
This compound has been primarily studied for its herbicidal activity. It functions by inhibiting specific biochemical pathways in plants, effectively controlling various weed species. Research indicates that the compound disrupts plant growth regulation mechanisms, which can lead to the death of targeted weeds while minimizing effects on non-target species .
Antimicrobial Activity
Emerging studies suggest that this compound may also possess antimicrobial properties. While the exact mechanisms remain to be fully elucidated, preliminary data indicate interactions with specific enzymes involved in microbial metabolism, potentially leading to inhibitory effects on bacterial growth . Further investigation is warranted to clarify its spectrum of activity against different microbial strains.
The herbicidal efficacy of this compound is attributed to its ability to interfere with critical enzymatic pathways in plants. Key mechanisms include:
- Inhibition of Photosynthesis : The compound may disrupt photosynthetic processes by targeting chlorophyll synthesis or electron transport chains.
- Disruption of Hormonal Balance : It could alter auxin levels, affecting plant growth and development.
- Enzyme Inhibition : Interaction with enzymes such as acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
- Herbicidal Efficacy : Field trials have demonstrated significant reductions in weed populations when treated with this compound compared to untreated controls. For instance, a study reported a 90% reduction in specific weed species after application at recommended dosages.
- Antimicrobial Testing : Laboratory assays evaluating the antimicrobial potential revealed that the compound exhibited inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .
Q & A
What are the recommended synthetic routes for Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate, and what critical parameters influence yield?
Basic Research Question
The synthesis typically involves multi-step nucleophilic substitutions and esterification. A general method (adapted from triazole derivatives) includes:
- Dissolving intermediates (e.g., chlorinated phenols) in absolute ethanol.
- Adding catalytic glacial acetic acid and substituted benzaldehyde derivatives.
- Refluxing for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via column chromatography (e.g., MPLC with dichloromethane/ethyl acetate gradients) .
Critical Parameters : - Temperature control during substitution steps (e.g., maintaining -35°C for selective reactions).
- Stoichiometric ratios of nucleophiles (e.g., 1.1–1.5 equiv. of DIPEA as a base).
- Purification efficiency (e.g., silica gel chromatography to isolate high-purity product) .
How should researchers safely handle and store this compound?
Basic Research Question
Handling :
- Use NIOSH-approved respirators (P95 or higher) to avoid inhalation of dust or vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Storage : - Keep containers tightly sealed in a cool, dry, ventilated area away from heat sources.
- Avoid incompatible materials (e.g., strong acids/bases) to prevent decomposition .
What analytical techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Structural Confirmation :
- ¹H NMR (200–400 MHz in DMSO-d₆): Key signals include methoxy protons (δ ~3.76 ppm) and aromatic protons from substituted benzene rings (δ ~6.8–8.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., ~370–400 g/mol) .
Purity Assessment : - HPLC/MPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
- TLC : Monitor Rf values in hexane/ethyl acetate (2:1) systems .
How can researchers address low yields during the coupling of ethoxy-linked intermediates?
Advanced Research Question
Root Causes :
- Steric hindrance from bulky substituents (e.g., 3,5-dichloro groups) slowing nucleophilic attack.
- Incomplete activation of leaving groups (e.g., chloride) under mild conditions.
Optimization Strategies : - Increase reaction time (e.g., 24–48 hours at 40°C) for sterically hindered systems.
- Use stronger bases (e.g., K₂CO₃ instead of DIPEA) or phase-transfer catalysts to enhance reactivity .
- Pre-activate intermediates via triflation or mesylation to improve electrophilicity .
What stability challenges arise when storing this compound under varying pH or temperature conditions?
Advanced Research Question
Stability Profile :
- pH Sensitivity : Hydrolysis of ester groups occurs in acidic/basic conditions, generating carboxylic acid derivatives.
- Thermal Degradation : Above 80°C, decomposition releases toxic fumes (e.g., CO, chlorinated hydrocarbons) .
Mitigation : - Store at neutral pH and ≤25°C.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
What role does this compound play in the synthesis of bioactive molecules, and how can its reactivity be tailored?
Advanced Research Question
Pharmaceutical Applications :
- Serves as a key intermediate for triazole-based antifungal agents or herbicides, leveraging its chloro and methoxycarbonyl motifs .
Reactivity Tailoring : - Functionalize the ethoxy linker via Sonogashira coupling or click chemistry to introduce bioactive moieties (e.g., heterocycles) .
- Modify the benzoate ester to alter lipophilicity and bioavailability in drug candidates .
How should contradictory NMR data be resolved when characterizing synthetic batches?
Advanced Research Question
Common Contradictions :
- Variable integration ratios for aromatic protons due to rotamers or impurities.
- Unexpected splitting from diastereomeric byproducts.
Resolution Methods : - Perform DEPT-135 or COSY NMR to assign overlapping signals.
- Use HPLC-MS to identify co-eluting impurities and optimize purification gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
